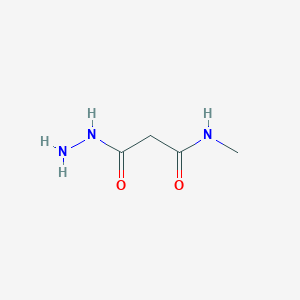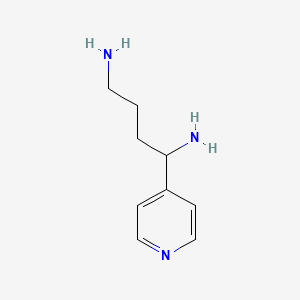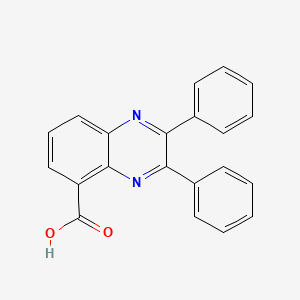
2-pyridin-4-yl-1H-indole-3-carbaldehyde
Descripción general
Descripción
2-Pyridin-4-yl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C14H10N2O . It is a member of the indole family, which are ideal precursors for the synthesis of active molecules .
Synthesis Analysis
The synthesis of indole and pyrimidine containing compounds has been done using the principle of Biginelli condensation reaction . Indole-3-carbaldehyde was prepared by formylation of indole (Vilsmeier Haack reaction) using dimethylformamide and phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of 2-Pyridin-4-yl-1H-indole-3-carbaldehyde consists of 14 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are known to participate in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Aplicaciones Científicas De Investigación
Synthesis of Functional Derivatives
A study by Dotsenko et al. (2018) involved the sequential reaction of indole-3-carbaldehyde with cyanothioacetamide and KOH, leading to the formation of potassium 6-amino-4-(1H-indol-3-yl)-3,5-dicyanopyridine-2-thiolate. This process yielded new functional derivatives of 3-(pyridine-4-yl)-1H-indole, demonstrating the compound's utility in synthetic chemistry (Dotsenko et al., 2018).
Catalyst Development
Singh et al. (2017) synthesized derivatives of 1-pyridin-2-ylmethyl-1H-indole-3-carbaldehyde and used them to create palladacycles that served as efficient catalysts in Suzuki–Miyaura coupling and the allylation of aldehydes. This highlights the role of 2-pyridin-4-yl-1H-indole-3-carbaldehyde in developing novel catalysts (Singh et al., 2017).
Applications in Organic Synthesis
Dyachenko et al. (2018) utilized Knoevenagel condensations of 1H-indole-3-carbaldehyde to synthesize various substituted 3-(1H-indol-3-yl)acrylonitriles and acrylamides. These compounds were then used in the synthesis of diverse derivatives containing an indole fragment, indicating the compound's versatility in organic synthesis (Dyachenko et al., 2018).
Metal Complex Synthesis
Kanoongo et al. (1990) reported the synthesis of Schiff bases by the condensation of various aldehydes, including 2-pyridine carbaldehyde, with semicarbazide hydrochloride. These Schiff bases, when reacted with tungsten oxotetrachloride, yielded metal complexes, underscoring the potential of 2-pyridin-4-yl-1H-indole-3-carbaldehyde in the formation of metal complexes (Kanoongo et al., 1990).
Propiedades
IUPAC Name |
2-pyridin-4-yl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-9-12-11-3-1-2-4-13(11)16-14(12)10-5-7-15-8-6-10/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHOIBQSZZQGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=NC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378028 | |
| Record name | 2-(Pyridin-4-yl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyridin-4-yl-1H-indole-3-carbaldehyde | |
CAS RN |
590390-88-8 | |
| Record name | 2-(Pyridin-4-yl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal](/img/structure/B1350107.png)

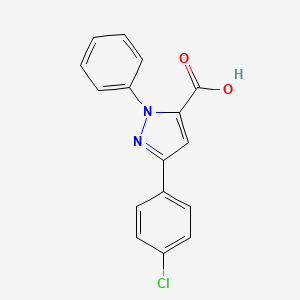


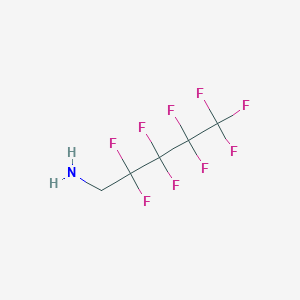
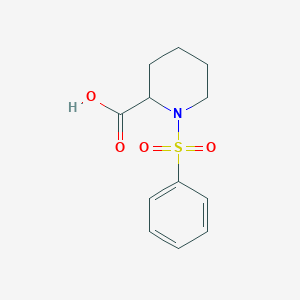

![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)
![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)
